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molecular formula C17H17NO4 B8518921 3-(Pyridin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 61196-72-3

3-(Pyridin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B8518921
M. Wt: 299.32 g/mol
InChI Key: LEDNVWLNOAHZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03991197

Procedure details

44 G. of 3',4',5'-trimethoxyacetophenone and 440 ml. of water are heated at 70° C. with stirring and treated with 20.2 ml. of isonicotinaldehyde. Then, there are added, three times at intervals of 30 minutes, 4 ml. each time of a 6% sodium hydroxide solution in water/methaol (2:1). The resulting reaction mixture is kept overnight at 70° C., cooled in an ice-bath and the resulting crystals are filtered off then washed with ethanol and ether to result in a product with a melting point at 124°-127° C. After recrystallization from methanol/ether there are obtained crystals of melting ppont 128°-130° C. The mother liquors are evaporated under reduced pressure, taken up in ethyl acetic and the organic phase is washed twice with water. The washings are extracted twice with ethyl acetate and the combined organic phases dried over sodium sulfate and evaporated under reduced pressure. The residue is chromatographed on a 30-fold amount of silica gel (ether/diethylamine 95:5) and after recrystallization from ethanol/ether, there are obtained 3',4',5'-trimethoxy-3-(4-pyridyl)-acrylophenone of melting point 127°-129° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:13](=[O:15])[CH3:14])[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10].[CH:16](=O)[C:17]1[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=1.[OH-].[Na+]>O>[CH3:12][O:11][C:7]1[CH:6]=[C:5]([C:13](=[O:15])[CH:14]=[CH:16][C:17]2[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=2)[CH:4]=[C:3]([O:2][CH3:1])[C:8]=1[O:9][CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=NC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with 20.2 ml
ADDITION
Type
ADDITION
Details
Then, there are added
CUSTOM
Type
CUSTOM
Details
at intervals of 30 minutes, 4 ml
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
FILTRATION
Type
FILTRATION
Details
the resulting crystals are filtered off
WASH
Type
WASH
Details
then washed with ethanol and ether
CUSTOM
Type
CUSTOM
Details
to result in a product with a melting point at 124°-127° C
CUSTOM
Type
CUSTOM
Details
After recrystallization from methanol/ether there
CUSTOM
Type
CUSTOM
Details
are obtained crystals
CUSTOM
Type
CUSTOM
Details
of melting ppont 128°-130° C
CUSTOM
Type
CUSTOM
Details
The mother liquors are evaporated under reduced pressure
WASH
Type
WASH
Details
the organic phase is washed twice with water
EXTRACTION
Type
EXTRACTION
Details
The washings are extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a 30-fold amount of silica gel (ether/diethylamine 95:5)
CUSTOM
Type
CUSTOM
Details
after recrystallization from ethanol/ether, there

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)C(C=CC1=CC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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